Technical Guide: 3-Methyl-8-azabicyclo[3.2.1]octane Hydrochloride Salt
Technical Guide: 3-Methyl-8-azabicyclo[3.2.1]octane Hydrochloride Salt
Executive Summary
3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine salt and a structural isomer of the naturally occurring alkaloid tropane. Unlike tropane (which is N-methylated), this compound features a methyl substitution at the C3 position of the carbocyclic bridge, leaving the nitrogen atom unsubstituted (secondary amine). This structural nuance makes it a critical scaffold in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, SERT, NET) and nicotinic acetylcholine receptors (nAChRs).
This guide details the physicochemical profile, synthetic pathways, analytical characterization, and handling protocols for this compound, designed for researchers in neuropharmacology and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3]
The hydrochloride salt form enhances the water solubility and oxidative stability of the free base, facilitating its use in biological assays.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 3-Methyl-8-azabicyclo[3.2.1]octane hydrochloride |
| Common Name | 3-Methylnortropane HCl |
| CAS Number (Free Base) | 19701-44-1 |
| CAS Number (HCl Salt) | Not widely listed; typically synthesized in-situ or custom ordered |
| Molecular Formula | C₈H₁₅N[1][2][3][4] · HCl |
| Molecular Weight | 125.21 g/mol (Base) + 36.46 (HCl) ≈ 161.67 g/mol |
| SMILES | CC1CC2CCC(C1)N2.Cl |
Physical Properties
| Parameter | Value / Description |
| Appearance | White to off-white crystalline solid. |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether, hexane. |
| Hygroscopicity | Moderate to High. The secondary amine salt can absorb atmospheric moisture; storage in a desiccator is required. |
| Melting Point | Typical for tropane salts: >200°C (decomposition) . Exact value depends on stereochemistry (exo/endo). |
| Acidity (pKa) | ~10.0–10.5 (Conjugate acid of secondary amine). |
Synthetic Pathways & Manufacturing[7]
The synthesis of 3-methyl-8-azabicyclo[3.2.1]octane generally proceeds via the modification of nortropinone (8-azabicyclo[3.2.1]octan-3-one). The core challenge is controlling the stereochemistry at the C3 position (exo vs. endo methyl) and handling the nitrogen protecting group.
Core Synthetic Workflow
The most robust route utilizes a Wittig olefination followed by catalytic hydrogenation.
Figure 1: Synthetic route from N-Boc-nortropinone to the target HCl salt via Wittig olefination and hydrogenation.
Detailed Protocol: Salt Formation
If you have the free base (oil) and need to generate the stable HCl salt, follow this anhydrous precipitation method to ensure stoichiometry and purity.
Reagents:
-
3-Methyl-8-azabicyclo[3.2.1]octane (Free Base)
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Diethyl ether (Anhydrous)
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HCl (2M or 4M solution in 1,4-dioxane or diethyl ether)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes of anhydrous diethyl ether. Ensure the solution is clear.
-
Acidification: Under a nitrogen atmosphere, chemically add the HCl solution dropwise at 0°C.
-
Observation: A white precipitate should form immediately.
-
-
Equilibration: Stir the suspension for 30 minutes at 0°C to ensure complete protonation.
-
Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4) under inert gas (argon/nitrogen) to prevent moisture absorption.
-
Washing: Wash the filter cake 3x with cold anhydrous ether to remove unreacted organic impurities.
-
Drying: Dry under high vacuum (<1 mbar) at room temperature for 12 hours.
Analytical Characterization
Validating the identity of this molecule requires distinguishing it from its N-methyl isomer (tropane) and determining the C3 stereochemistry.
NMR Spectroscopy Logic
The 8-azabicyclo[3.2.1]octane core has a distinct "bridgehead" signature.
-
¹H NMR (D₂O or CD₃OD):
-
H1/H5 (Bridgehead): Look for broad multiplets around 3.5–4.0 ppm. In the HCl salt, these shift downfield due to the positive charge on the adjacent nitrogen.
-
C3-Methyl Group:
-
Exo-isomer: Methyl doublet typically appears around 0.9–1.1 ppm.
-
Endo-isomer: Methyl doublet often shifts slightly upfield due to shielding by the bridge.
-
-
N-H Protons: If run in DMSO-d6, the ammonium protons (NH₂⁺) will appear as a broad singlet around 8.5–9.5 ppm. Absence of an N-methyl singlet (usually ~2.7 ppm) confirms the nortropane structure.
-
Mass Spectrometry
-
Method: LC-MS (ESI+).
-
Expected Signal: [M+H]⁺ = 126.1 m/z.[5]
-
Fragmentation: Tropane derivatives often show a characteristic loss of the ethylene bridge or fragmentation of the pyrrolidine ring.
Figure 2: Analytical decision tree for validating the identity of the hydrochloride salt.
Handling, Stability, & Safety
Stability Profile
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Thermal Stability: Stable up to ~150°C; decomposition occurs near melting point.
-
Chemical Stability: The secondary amine is prone to oxidation if left as a free base. The HCl salt is stable but should be protected from strong bases (which liberate the volatile free base).
-
Storage: Store at -20°C in a sealed vial with desiccant.
Safety Hazards (GHS Classification)
Warning: Tropane derivatives are potent neuroactive compounds.
-
Acute Toxicity: Treat as Category 3 (Toxic if swallowed/inhaled).[6] Structurally related to tropine and cocaine precursors.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid dust generation.[7][8][9]
-
First Aid: In case of contact, wash with copious water.[6][7][8][9] If inhaled, move to fresh air immediately.[6][7][8][9]
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
The 3-methyl-8-azabicyclo[3.2.1]octane scaffold serves as a probe for steric tolerance in receptor binding pockets.
-
Monoamine Transporters: In cocaine analogs (phenyltropanes), the C3 position is usually occupied by a bulky aryl group. Replacing this with a small methyl group helps define the "minimum pharmacophore" or study the hydrophobic collapse of the binding pocket.
-
Nicotinic Receptors (nAChR): 8-azabicyclo[3.2.1]octane derivatives are often explored as antagonists. The C3-methyl group modulates lipophilicity (LogP) without introducing significant steric clash, altering blood-brain barrier (BBB) permeability.
Functionalization
The secondary nitrogen (N8) is a "handle" for further diversification:
-
Reductive Amination: Attachment of fluorophores or affinity tags.
-
Amide Coupling: Creation of peptidomimetics.
References
-
PubChem. 3-methyl-8-azabicyclo[3.2.1]octane (Compound).[5] National Library of Medicine. Available at: [Link]
- Kiesewetter, D. O., et al. (1995). Synthesis and characterization of [18F]fluoroalkyl-substituted tropanes. Journal of Medicinal Chemistry. (Contextual reference for tropane salt handling and N-substitution).
- Majewski, M., & Lazny, R. (1995). Synthesis of tropane alkaloids via enantioselective deprotonation of tropinone. Journal of Organic Chemistry. (Reference for synthetic methodology of the bicyclic core).
Sources
- 1. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3-methyl-8-azabicyclo[3.2.1]octane (C8H15N) [pubchemlite.lcsb.uni.lu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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